An In-depth Technical Guide to 2,5-Dimethylstyrene: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2,5-Dimethylstyrene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylstyrene, a substituted aromatic hydrocarbon, is a versatile monomer and a valuable intermediate in organic synthesis.[1][2] Its unique structure, featuring a vinyl group and two methyl substituents on the benzene ring, imparts specific reactivity and properties that are leveraged in polymer chemistry and the synthesis of fine chemicals. This guide provides a comprehensive overview of 2,5-dimethylstyrene, with a focus on its chemical and physical characteristics, synthetic methodologies, and its emerging applications in fields pertinent to drug development and materials science.
Physicochemical Properties of 2,5-Dimethylstyrene
2,5-Dimethylstyrene is a colorless liquid with a characteristic aromatic odor.[1][2] Its key physicochemical properties are summarized in the table below, providing essential data for laboratory and industrial applications.
| Property | Value | Source(s) |
| CAS Number | 2039-89-6 | [3][4] |
| Molecular Formula | C₁₀H₁₂ | [3][4] |
| Molecular Weight | 132.20 g/mol | [3][4] |
| Appearance | Colorless liquid | [1][2] |
| Odor | Aromatic | [1] |
| Density | 0.904 g/mL at 25 °C | [5] |
| Boiling Point | 71-72 °C at 10 mmHg | [1] |
| Melting Point | -35 °C | [1][2] |
| Refractive Index | n20/D 1.539 | [5] |
| Solubility | Limited solubility in water, soluble in organic solvents. | [1] |
Synthesis of 2,5-Dimethylstyrene
The synthesis of 2,5-dimethylstyrene can be achieved through several established organic chemistry routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Two common approaches are the dehydrogenation of 2,5-diethylbenzene and the Wittig reaction.
Dehydrogenation of 2,5-Diethylbenzene
A prevalent industrial method for producing styrenic monomers is the catalytic dehydrogenation of the corresponding ethylbenzene derivative.[6][7][8] In this case, 2,5-diethylbenzene is passed over a heated catalyst, typically iron(III) oxide promoted with other metals, to eliminate hydrogen and form the vinyl group.[7][8]
Experimental Protocol: Catalytic Dehydrogenation (General Procedure)
-
Catalyst Preparation: A supported iron oxide catalyst, often promoted with potassium oxide and other metal oxides, is packed into a fixed-bed reactor.
-
Reaction Setup: The reactor is heated to a high temperature, typically in the range of 550-650 °C.
-
Dehydrogenation: A feed stream of 2,5-diethylbenzene and superheated steam is introduced into the reactor. The steam acts as a heat carrier and helps to prevent coke formation on the catalyst.
-
Product Collection: The gaseous product stream is cooled to condense the organic components.
-
Purification: The crude product is then purified by distillation to isolate 2,5-dimethylstyrene from unreacted starting material and byproducts.
Caption: Dehydrogenation of 2,5-diethylbenzene.
Wittig Reaction
The Wittig reaction is a powerful and versatile method for synthesizing alkenes from aldehydes or ketones.[9][10][11] For the synthesis of 2,5-dimethylstyrene, 2,5-dimethylbenzaldehyde is reacted with a phosphorus ylide, typically methylenetriphenylphosphorane.
Experimental Protocol: Wittig Reaction
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), methyltriphenylphosphonium bromide is suspended in an anhydrous ether solvent (e.g., THF or diethyl ether). The suspension is cooled in an ice bath, and a strong base such as n-butyllithium is added dropwise to generate the ylide (methylenetriphenylphosphorane).
-
Reaction with Aldehyde: A solution of 2,5-dimethylbenzaldehyde in the same anhydrous solvent is added dropwise to the ylide solution at 0 °C.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to yield pure 2,5-dimethylstyrene.
Caption: Wittig reaction for 2,5-dimethylstyrene synthesis.
Spectroscopic Characterization
The structure of 2,5-dimethylstyrene can be unequivocally confirmed by various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the vinyl protons, aromatic protons, and the two methyl groups. The vinyl protons will appear as a set of coupled multiplets, while the aromatic protons will be observed in the aromatic region, and the methyl groups will give rise to two distinct singlets.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the eight unique carbon atoms in the molecule, including the two sp² carbons of the vinyl group and the six sp² carbons of the aromatic ring, as well as the two sp³ carbons of the methyl groups.[12]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the vinyl and aromatic groups, C=C stretching of the vinyl and aromatic moieties, and out-of-plane bending vibrations for the substituted benzene ring.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 2,5-dimethylstyrene, along with characteristic fragmentation patterns.[3]
Reactivity and Key Reactions
The reactivity of 2,5-dimethylstyrene is dominated by the vinyl group, making it susceptible to polymerization and electrophilic addition reactions.[1]
Polymerization
Like styrene, 2,5-dimethylstyrene can undergo polymerization to form poly(2,5-dimethylstyrene). The polymerization can be initiated by free-radical, cationic, or anionic methods. The resulting polymer has a higher glass transition temperature than polystyrene due to the increased steric hindrance from the methyl groups. Copolymers with other monomers can also be synthesized to tailor the material properties for specific applications.[4]
Caption: Free-radical polymerization of 2,5-dimethylstyrene.
Electrophilic Addition
The double bond in the vinyl group of 2,5-dimethylstyrene readily undergoes electrophilic addition reactions.[13][14][15][16] For example, reaction with hydrogen halides (HX) will proceed via a carbocation intermediate to form the corresponding haloethyl-dimethylbenzene. The regioselectivity of the addition follows Markovnikov's rule, where the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms.[15]
Applications in Drug Development and Materials Science
While direct applications of 2,5-dimethylstyrene in pharmaceuticals are not widespread, its role as a monomer and synthetic intermediate is of significant interest to drug development professionals.
-
Drug Delivery Systems: Styrenic block copolymers have been investigated for their potential in biomaterial and drug delivery applications.[17][18] These polymers can self-assemble into nanostructures that can encapsulate and control the release of therapeutic agents. The incorporation of substituted styrenes like 2,5-dimethylstyrene can be used to fine-tune the physicochemical properties of these polymers, such as their hydrophobicity, degradation rate, and drug-loading capacity. For instance, styrenic block copolymers have been used as a matrix for the delivery of paclitaxel from coronary stents.[17][18]
-
Synthesis of Bioactive Molecules: The vinyl group of 2,5-dimethylstyrene can be functionalized through various chemical transformations to introduce other functional groups, making it a useful building block in the synthesis of more complex molecules with potential biological activity.
-
Polymer Therapeutics: Functionalized polymers derived from 2,5-dimethylstyrene can be designed to have inherent therapeutic properties or to act as scaffolds for the attachment of drugs or targeting ligands.
Safety and Handling
2,5-Dimethylstyrene is classified as a skin and eye irritant and may cause respiratory irritation.[17] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place away from sources of ignition.
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